molecular formula C13H16N2O2 B7978556 (R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate

(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate

Cat. No.: B7978556
M. Wt: 232.28 g/mol
InChI Key: DABYEOZXRSTEGL-LLVKDONJSA-N
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Description

(R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate (CAS 6519-66-0) is an ethyl ester derivative of the amino acid tryptophan. Structurally, it consists of a tryptophan backbone with an ethyl ester group at the carboxylate position and an (R)-configuration at the chiral center. This compound is widely used in pharmaceutical and agrochemical research as a synthetic intermediate or precursor for bioactive molecules. Its hydrochloride salt form (CAS 7479-05-2) is also commercially available, enhancing solubility for laboratory applications .

Key properties:

  • Molecular formula: C₁₃H₁₆N₂O₂
  • Molecular weight: 232.28 g/mol
  • Stereochemistry: (R)-configuration at the α-carbon
  • Derivatives: Hydrochloride salt (C₁₃H₁₇ClN₂O₂, MW 268.74 g/mol) .

Properties

IUPAC Name

ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABYEOZXRSTEGL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The esterification employs trimethylsilane chloride (TMSCl) as a catalyst in anhydrous ethanol, facilitating the conversion of the carboxylic acid group to the ethyl ester. Key parameters include:

Parameter Value Impact on Yield
Alcohol (R-OH)EthanolOptimal for ethyl ester
CatalystTMSCl (2 equiv)Enhances electrophilicity
Reaction Time24 hours at room temperatureEnsures complete conversion
WorkupEvaporation, recrystallizationPurifies product

This method achieves yields of 85%–96% for alkyl esters of tryptophan, though the stereochemistry remains congruent with the starting material (S-configuration).

One-Pot Tandem Reactions for Functionalized Derivatives

Recent advancements describe tandem dithiocarbamate formation and Michael addition reactions to synthesize structurally related compounds. While these methods primarily target antifungal agents, they offer insights into protecting group strategies and solvent effects relevant to (R)-ethyl 2-amino-3-(1H-indol-3-yl)propanoate synthesis.

Mechanistic Pathways and Solvent Effects

The reaction of tryptophan esters with carbon disulfide and Michael acceptors (e.g., acrylonitrile) proceeds via an ionic dithiocarbamate intermediate. Density functional theory (DFT) studies reveal that solvent polarity dictates reaction outcomes:

  • Polar Protic Solvents (e.g., MeOH) : Stabilize intermediates, favoring intramolecular cyclization to thiazolidinones.

  • Aprotic Solvents (e.g., THF) : Promote Michael addition, yielding dithiocarbamate-functionalized esters .

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine undergoes nucleophilic acylation with electrophilic reagents.

Example Reaction with Ethyl Trifluoroacetate

  • Reagents : Ethyl trifluoroacetate, triethylamine (base), methanol solvent

  • Conditions : Room temperature, 16 hours

  • Product : Methyl (2S)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoate

  • Yield : Quantified via ESI-HRMS (m/z: 341.1465 [M+Na]⁺) .

Mechanism :

  • Deprotonation of the amino group by Et₃N.

  • Nucleophilic attack on ethyl trifluoroacetate, forming a stable trifluoroacetamide.

Ester Hydrolysis

The ethyl ester moiety can be hydrolyzed under acidic or basic conditions.

Acidic Hydrolysis

  • Reagents : 2M HCl (aqueous)

  • Conditions : Extraction with ethyl acetate post-hydrolysis .

  • Product : Corresponding carboxylic acid derivative.

Basic Hydrolysis

  • Reagents : NaOH or LiOH in aqueous/organic solvent mixtures

  • Product : Water-soluble carboxylate salt.

Condensation Reactions

The amino group reacts with carbonyl compounds to form imines or enamines.

Imine Formation

  • Reagents : Aldehydes (e.g., formaldehyde, benzaldehyde)

  • Conditions : Mild heating in protic solvents (e.g., MeOH)

  • Application : Used to create Schiff base intermediates for further functionalization.

Enamine Synthesis

  • Reagents : Ketones (e.g., acetone, cyclohexanone)

  • Conditions : Catalytic acid (e.g., p-TsOH)

  • Product : Stabilized enamines for heterocyclic synthesis.

Electrophilic Substitution on the Indole Ring

The indole C2, C3, C5, and C6 positions undergo prenylation or alkylation.

Prenylation with DMAPP

  • Reagents : Dimethylallyl pyrophosphate (DMAPP), H₂SO₄ (acid catalyst)

  • Conditions : Aqueous acidic media, 23°C

  • Products :

    Position ModifiedProductYield (%)
    C2Ethyl (S)-2-amino-3-(2-prenyl-1H-indol-3-yl)propanoate24
    C5Ethyl (S)-2-amino-3-(5-prenyl-1H-indol-3-yl)propanoate16
    C6Ethyl (S)-2-amino-3-(6-prenyl-1H-indol-3-yl)propanoate13

Mechanism :

  • Acid-mediated generation of a prenyl cation from DMAPP.

  • Electrophilic attack at indole positions, favored by π-electron density (C3 > C2 > C5/C6) .

Alkylation with Michael Acceptors

  • Reagents : α,β-unsaturated carbonyl compounds (e.g., acrylates)

  • Conditions : THF solvent, room temperature, 24 hours

  • Product : Thiazolidinone derivatives (e.g., compound 5 ) via cyclization .

Thiazolidinone Formation

Reaction with carbon disulfide (CS₂) yields heterocyclic thiazolidinones.

General Procedure

  • Reagents : CS₂, Michael acceptors (e.g., acrylonitrile)

  • Conditions : Acidic (CH₃CN) or basic (MeOH) media

  • Products :

    • Acidic : 4-[(1H-Indol-3-yl)methylene]-2-sulfanylidene-1,3-thiazolidin-5-one (5 ) .

    • Basic : Alkyl (2S)-3-(1H-indol-3-yl)-2-{[(alkylsulfanyl)carbonothioyl]amino}propanoate derivatives (6a–f ) .

Key Data :

  • Compound 5 : ESI-MS m/z: 261.15 [M − H]⁺; [α] = −2.60 ± 0.200 (c 0.1, MeOH) .

Peptide Coupling

The amino group participates in peptide bond formation.

Reagents :

  • Carbodiimides (e.g., EDC, DCC)

  • Activated esters (e.g., HOBt, HOAt)

Applications : Synthesis of peptidomimetics or modified tryptophan derivatives.

Scientific Research Applications

Antidepressant Effects

Research has indicated that derivatives of indole compounds, including (R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate, exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation .

Anticancer Properties

Indole derivatives have been studied for their anticancer activities. This compound has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro studies demonstrated significant cytotoxic effects against various cancer types, including breast and colorectal cancers .

Neuroprotective Effects

The compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Studies suggest that it can mitigate oxidative stress and inflammation in neuronal cells, leading to enhanced survival rates under toxic conditions .

Case Studies

Study Objective Findings
Study AEvaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent models after administration of this compound .
Study BAssess anticancer activityShowed IC50 values indicating potent cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving apoptosis .
Study CInvestigate neuroprotective effectsReported reduced neuronal cell death in models of oxidative stress when treated with the compound .

Therapeutic Potential

The therapeutic implications of this compound are vast:

  • Psychiatric Disorders : Its antidepressant properties suggest potential use in treating major depressive disorder and anxiety disorders.
  • Cancer Therapy : The anticancer activity positions it as a candidate for developing novel chemotherapeutic agents.
  • Neurodegenerative Diseases : Its neuroprotective effects could lead to applications in conditions such as Alzheimer's and Parkinson's diseases.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of serotonin receptors, influencing neurotransmission and mood regulation .

Comparison with Similar Compounds

Variation in Ester Groups

Alkyl esters of 2-amino-3-(1H-indol-3-yl)propanoate differ in the ester moiety (e.g., methyl, ethyl, isopropyl, n-butyl). These variations influence synthesis efficiency, hydrolysis rates, and bioactivity:

Compound Ester Group Synthesis Yield Hydrolysis Rate Key Application Reference
(S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate Methyl 85–96% High Antiviral, fungicidal agents
(R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate Ethyl 85–96% Moderate Intermediate for LFA-1/ICAM-1 antagonists
(n-Butyl)(S)-3-(1H-indol-3-yl)propanoate n-Butyl 85–96% Low Antifungal activity (e.g., against Fusarium oxysporum)

Key Findings :

  • Methyl esters hydrolyze faster than ethyl or n-butyl derivatives due to steric and electronic effects .
  • Ethyl esters balance stability and reactivity, making them preferred for drug intermediates .

Substituent Modifications on the Indole Ring

Substitutions on the indole ring or adjacent groups alter electronic properties and bioactivity:

Compound Substituent Bioactivity Highlight Reference
Ethyl 2-amino-3-(quinolin-6-yl)propanoate Quinoline-6-yl LFA-1/ICAM-1 antagonist activity
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate 5-Fluoroindole Enhanced receptor binding specificity
Ethyl 3-(1H-indol-3-yl)acrylate Acrylate group Antifungal and anti-amyloid aggregation

Key Findings :

  • Fluorination (e.g., 5-fluoroindole) improves metabolic stability and target affinity .
  • Quinoline or benzo[b]thiophen-6-yl substituents enhance antagonist activity against inflammatory targets .

Stereochemical Variations

The (R)- and (S)-configurations significantly impact biological activity and synthetic pathways:

Compound Configuration Application Reference
This compound R Precursor for PET imaging probes
(S)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride S Antiviral and larvicidal agents

Key Findings :

  • (S)-isomers are more commonly used in bioactive derivatives due to natural tryptophan’s L-configuration .
  • (R)-isomers are critical for developing enantioselective probes, such as radiolabeled PET tracers .

Salt Forms and Solubility

Hydrochloride salts improve solubility for aqueous applications:

Compound Form Solubility Application Reference
This compound Free base Low in water Organic synthesis
This compound hydrochloride Hydrochloride High in water In vitro bioassays

Biological Activity

(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate, a chiral compound belonging to the class of tryptophan derivatives, has garnered attention for its diverse biological activities. Its structural features, including an indole ring and an ethyl ester group, contribute to its interaction with various biological targets, making it a significant compound in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The presence of the indole moiety is crucial as it is known for its involvement in numerous biological processes.

The biological activity of this compound is primarily attributed to its interaction with:

  • Serotonin Receptors : This compound may modulate neurotransmitter pathways, influencing serotonin levels and related signaling cascades.
  • Enzymes : It interacts with enzymes such as tryptophan hydroxylase, which is involved in serotonin biosynthesis.
  • Other Molecular Targets : The compound has been studied for its potential effects on various indole-binding proteins, enhancing its therapeutic prospects in neurological disorders and cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. Several studies have shown that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that compounds similar to this derivative have significant cytotoxic effects on various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) .

Neuroprotective Effects

Due to its structural similarity to serotonin and tryptophan, this compound is being investigated for neuroprotective effects. It may help mitigate neurodegenerative diseases by enhancing serotonin signaling pathways .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Studies have indicated that derivatives of tryptophan exhibit varying degrees of antimicrobial efficacy against different bacterial strains . The presence of specific functional groups can enhance this activity, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study on indole derivatives showed that this compound inhibited cell proliferation in EAC cells with an IC50 value of 15 µM .
Neuroprotective Effects Research indicated that this compound could enhance neuronal survival under stress conditions by modulating serotonin levels .
Antimicrobial Efficacy A series of tests revealed that the compound exhibited significant activity against Gram-positive bacteria, with zone inhibition values ranging from 9 to 20 mm .

Q & A

Q. What safety precautions are critical when handling (R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate in laboratory settings?

  • Methodological Answer : Researchers must use chemical-resistant gloves, lab coats, and eye protection. For respiratory protection, NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) are recommended for aerosolized particles or vapors. Ensure proper ventilation and avoid drainage contamination. Emergency protocols include immediate medical consultation and providing Safety Data Sheets (SDS) to physicians .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer : A common approach involves chiral ligand-mediated alkylation or esterification of indole derivatives. For example, prenylation reactions using catalysts like Pd(0) or Cu(I) under inert atmospheres (e.g., N₂) achieve stereoselectivity. Purification typically employs column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 1:1 v/v) .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are standard. For example, ¹H-NMR in CDCl₃ resolves indole proton signals at δ 7.2–7.8 ppm, while ester methyl groups appear at δ 3.6–4.1 ppm. Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) confirms bond angles and stereochemistry .

Q. What storage conditions ensure stability?

  • Methodological Answer : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation. Avoid exposure to moisture, heat (>30°C), and direct sunlight, as decomposition products may form under these conditions .

Q. Which analytical methods validate purity?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm for indole moieties) is standard. Thin-Layer Chromatography (TLC) using silica gel plates (Rf ≈ 0.3 in PE/EtOAc) and mass spectrometry (ESI-MS) confirm molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Stark et al. achieved 61% yield and 6:1 diastereomeric ratio using a Pd-catalyzed prenylation with a (R)-BINAP ligand. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. How to resolve contradictions in reported NMR data for indole-containing derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Re-run NMR in deuterated DMSO to assess hydrogen bonding or use 2D-COSY/NOESY to resolve overlapping signals. Cross-validate with computational modeling (DFT) for predicted shifts .

Q. What strategies mitigate low yields in esterification reactions?

  • Methodological Answer : Optimize reaction time and temperature (e.g., 0°C to room temperature for acid-sensitive intermediates). Use activating agents like DCC/DMAP for ester formation. For sterically hindered substrates, microwave-assisted synthesis (50–100 W, 10–30 min) improves efficiency .

Q. How to address instability during long-term storage?

  • Methodological Answer : Lyophilize the compound to a stable powder and store under vacuum. Add stabilizers (e.g., BHT at 0.01% w/w) to prevent radical-mediated degradation. Regularly monitor via TLC or HPLC for decomposition .

Q. What advanced techniques confirm 3D conformation in solution?

  • Methodological Answer :
    Circular Dichroism (CD) spectroscopy identifies chiral centers, while Dynamic Nuclear Polarization (DNP)-enhanced NMR provides high-resolution data for flexible side chains. Molecular dynamics simulations (AMBER force field) model conformational changes .

Data Analysis & Interpretation

Q. How to interpret ambiguous crystallographic data for indole derivatives?

  • Methodological Answer :
    Refine X-ray data with SHELXL, focusing on thermal displacement parameters (Ueq) to identify disordered regions. Compare bond lengths (e.g., C–N = 1.34–1.38 Å) and angles (e.g., C–S–N = 108.5° in sulfonamide derivatives) to literature benchmarks .

Q. What statistical methods validate reproducibility in synthetic protocols?

  • Methodological Answer :
    Use Design of Experiments (DoE) to assess variables (e.g., solvent polarity, catalyst loading). Apply ANOVA to compare yields across trials. Report confidence intervals (95% CI) and standard deviations (n ≥ 3 replicates) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate
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(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate

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